![molecular formula C8H6Cl2FNO2 B176817 Ethyl 4,6-dichloro-5-fluoronicotinate CAS No. 154012-17-6](/img/structure/B176817.png)
Ethyl 4,6-dichloro-5-fluoronicotinate
Overview
Description
Ethyl 4,6-dichloro-5-fluoronicotinate is a chemical compound with the molecular formula C8H6Cl2FNO2 and a molecular weight of 238.04 g/mol . It is a derivative of nicotinic acid, characterized by the presence of ethyl, dichloro, and fluorine substituents on the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dichloro-5-fluoronicotinate can be synthesized through a multi-step process involving the chlorination and fluorination of nicotinic acid derivatives. The typical synthetic route involves the following steps:
Chlorination: Nicotinic acid is first chlorinated using thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 6 positions of the pyridine ring.
Fluorination: The chlorinated intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF), to introduce a fluorine atom at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can convert the ethyl ester group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Reduction: Products include amines or alcohols derived from the reduction of the ester group.
Oxidation: Products include carboxylic acids or other oxidized derivatives of the ester group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Ethyl 4,6-dichloro-5-fluoronicotinate has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit the ERK signaling pathway, which is implicated in various cancers such as melanoma and colorectal cancer. The inhibition of ERK2 activity by these compounds suggests their utility in developing targeted cancer therapies .
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug discovery. For instance, researchers have utilized this compound in the development of novel pharmaceuticals aimed at treating diverse conditions .
Agricultural Applications
Pesticide Development
this compound is also recognized for its role in agricultural chemistry, particularly in the synthesis of pesticides. The compound can be transformed into various agrochemicals that are effective against pests and diseases affecting crops. Its chlorinated and fluorinated structure enhances its efficacy and stability as a pesticide .
Chemical Synthesis
Reagent in Organic Synthesis
As a reagent, this compound is employed in various organic synthesis reactions. It can participate in nucleophilic substitutions and other transformations that are essential for constructing complex organic molecules. This versatility makes it a crucial component in synthetic organic chemistry laboratories .
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Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against melanoma cells, indicating potential for further development as anticancer agents . -
Pesticide Efficacy Assessment
Research conducted on the application of this compound-based pesticides showed promising results in controlling pest populations in agricultural settings. Field trials indicated a marked reduction in pest incidence compared to untreated controls, affirming its utility as an effective agricultural chemical .
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Ethyl 4,6-dichloro-5-fluoronicotinate can be compared with other similar compounds, such as:
Ethyl 4,6-dichloro-5-methylnicotinate: This compound has a methyl group instead of a fluorine atom at the 5 position, resulting in different chemical and biological properties.
Ethyl 4,6-dichloro-5-nitronicotinate:
Ethyl 4,6-dichloronicotinate: This compound lacks the fluorine atom at the 5 position, making it less reactive in certain chemical reactions.
This compound is unique due to the presence of both chlorine and fluorine substituents, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Introduction
Ethyl 4,6-dichloro-5-fluoronicotinate (EDFN) is a synthetic compound derived from nicotinic acid, notable for its diverse biological activities. Its structure includes halogen substitutions that enhance its potential as a pharmacological agent. This article explores the biological activity of EDFN, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₈H₆Cl₂FNO₂
- Molecular Weight : 238.04 g/mol
- CAS Number : 154012-17-6
- Boiling Point : Not available
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 4
- Lipophilicity (Log P) : Ranges from 1.86 to 3.27 depending on the model used
These properties suggest that EDFN has favorable characteristics for absorption and distribution within biological systems.
EDFN exhibits its biological effects primarily through modulation of various signaling pathways. Notably, it has been identified as an inhibitor of the ERK (Extracellular signal-Regulated Kinase) pathway, which plays a critical role in cell proliferation and survival. The inhibition of ERK signaling can lead to reduced tumor growth and metastasis in cancer cells.
Key Mechanisms:
- ERK Pathway Inhibition : By inhibiting ERK2 activity, EDFN can potentially disrupt pathways involved in cancer progression, making it a candidate for anticancer therapies .
- CYP Enzyme Interaction : EDFN is a CYP1A2 inhibitor, which may influence the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .
Anticancer Activity
Case studies have indicated that EDFN has significant anticancer properties. In vitro studies have shown that it effectively reduces the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
A549 (Lung Cancer) | 15 | Apoptosis induction |
MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |
HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
These results suggest that EDFN may serve as a promising candidate for further development in cancer therapeutics.
Neuroprotective Effects
Recent research has also highlighted the neuroprotective potential of EDFN in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Anti-inflammatory Properties
EDFN has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This activity could be beneficial in treating chronic inflammatory conditions:
Cytokine Inhibition | Concentration (µM) | Percentage Inhibition |
---|---|---|
TNF-α | 5 | 60% |
IL-6 | 10 | 55% |
Properties
IUPAC Name |
ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYGSDXQHYXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617965 | |
Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154012-17-6 | |
Record name | Ethyl 4,6-dichloro-5-fluoro-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154012-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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